molecular formula C4H3FO2 B14502783 Prop-2-yn-1-yl carbonofluoridate CAS No. 63608-67-3

Prop-2-yn-1-yl carbonofluoridate

Cat. No.: B14502783
CAS No.: 63608-67-3
M. Wt: 102.06 g/mol
InChI Key: OLMUFXMYHREZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl carbonofluoridate is an organofluorine compound characterized by a propargyl (prop-2-yn-1-yl) group attached to a carbonate backbone substituted with fluorine. Structurally, it can be represented as an ester derivative of carbonofluoridic acid (HOCOF), where the hydroxyl group is replaced by the propargyl moiety. While direct data on this compound are sparse in the provided evidence, analogous compounds such as phosphonofluoridates (e.g., 1-Methylprop-2-yn-1-yl methylphosphonofluoridoate, C₅H₈FO₂P ) and sulfanyl carbonitriles (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile, C₄H₃NS ) suggest that its reactivity and stability are influenced by the propargyl group’s triple bond and the fluorine atom’s electronegativity.

The propargyl group is known for its propensity to undergo alkyne-specific reactions, such as cycloadditions or nucleophilic substitutions, while the fluorine atom may enhance electrophilicity or metabolic stability. However, the absence of explicit toxicological or ecological data for this compound necessitates caution in handling, as seen in structurally related compounds with undefined hazards .

Properties

CAS No.

63608-67-3

Molecular Formula

C4H3FO2

Molecular Weight

102.06 g/mol

IUPAC Name

prop-2-ynyl carbonofluoridate

InChI

InChI=1S/C4H3FO2/c1-2-3-7-4(5)6/h1H,3H2

InChI Key

OLMUFXMYHREZTL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl carbonofluoridate can be synthesized through various methods. One common approach involves the reaction of prop-2-yn-1-ol with carbonyl fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl carbonofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluoridate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Prop-2-yn-1-yl carbonofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which prop-2-yn-1-yl carbonofluoridate exerts its effects involves the interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then participate in various chemical transformations, leading to the desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Prop-2-yn-1-yl carbonofluoridate belongs to a broader class of fluorinated esters. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Functional Groups Reactivity & Stability Hazards & Decomposition Products References
This compound (Inferred) C₄H₃FO₃ Propargyl, carbonate, fluorine Likely reactive with strong oxidizers; unstable under heat Potential CO₂, CO, fluorine-containing gases (inferred) N/A
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Propargyl, sulfanyl, nitrile Stable under standard conditions; incompatible with oxidizers NOₓ, CO₂, sulfur oxides
1-Methylprop-2-yn-1-yl methylphosphonofluoridoate C₅H₈FO₂P Propargyl, phosphonofluoridate High reactivity due to P-F bond; hydrolytically sensitive Phosphorus oxides, HF (inferred)
O-1-Butylpentyl propylphosphonofluoridate C₁₁H₂₄FO₂P Alkyl, phosphonofluoridate Moderate stability; incompatible with bases Phosphoric acid derivatives, HF

Key Observations:

Structural Differences: this compound features a carbonate-fluorine core, whereas phosphonofluoridates (e.g., ) contain a phosphorus-fluorine bond. The latter are more polar and prone to hydrolysis due to the P-F bond’s lability. The sulfanyl carbonitrile analogue replaces the carbonate group with a nitrile-sulfur linkage, reducing electrophilicity but introducing thiol-like reactivity.

Phosphonofluoridates (e.g., ) may release hydrofluoric acid (HF) upon hydrolysis, whereas carbonofluoridates could generate fluorine-containing gases (e.g., HF or COF₂) under thermal stress.

Toxicological Gaps: None of the compounds in Table 1 have fully characterized toxicological profiles. For instance, (Prop-2-yn-1-ylsulfanyl)carbonitrile explicitly lacks thorough toxicity data , and analogous hazards for this compound remain speculative.

Ecological Impact: Fluorinated compounds often persist in the environment due to C-F bond stability. Phosphonofluoridates and carbonofluoridates may bioaccumulate, though empirical data are absent in the evidence.

Research Methodologies and Limitations

The structural determination of such compounds often relies on crystallographic tools like SHELXL , which refine molecular geometries using X-ray data. However, the absence of explicit crystallographic data for this compound in the evidence limits direct comparisons. Future studies should prioritize spectral characterization (e.g., NMR, IR) and computational modeling to predict reactivity and environmental fate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.